3-(2-methoxyethyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a tricyclic core fused with an imidazole ring. Key structural features include:
Properties
IUPAC Name |
2-(2-methoxyethyl)-6-(4-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-12-13(2)25-16-17(22(3)20(27)23(18(16)26)10-11-28-4)21-19(25)24(12)14-6-8-15(29-5)9-7-14/h6-9H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODNXYUPQNIQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CCOC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-methoxyethyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazopurine class. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including immunomodulatory effects and interactions with various molecular targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.41 g/mol. Its unique structure incorporates methoxyethyl and methoxyphenyl groups attached to the imidazopurine core, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.41 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound may stem from its ability to interact with specific receptors and enzymes in the immune system. It has been shown to act as an agonist for Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors are crucial for innate immunity and play a role in recognizing viral RNA and other pathogen-associated molecular patterns.
Key Mechanisms:
- TLR Agonism : Activation of TLR7/8 leads to the production of pro-inflammatory cytokines such as TNF-α and IL-12.
- Cellular Proliferation : The compound may inhibit or stimulate cell proliferation depending on the context of the immune response.
- Oxidative Stress Induction : It can induce oxidative stress in target cells, potentially leading to apoptosis.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
- Immunomodulatory Effects : Research indicates that this compound can enhance cytokine production in immune cells. In vitro studies demonstrated that it stimulates the release of interferons and other cytokines at nanomolar concentrations .
- Antiviral Activity : Preliminary findings suggest that this compound may possess antiviral properties by enhancing the host's immune response against viral infections .
- Structure-Activity Relationship (SAR) : Various derivatives have been synthesized to explore their biological activities. Modifications in the methoxy groups and substitution patterns on the imidazopurine core have been correlated with changes in potency against specific targets .
Case Study 1: TLR Agonism
A study published in Nature highlighted the effectiveness of imidazoquinoline derivatives as TLR agonists. The specific compound demonstrated significant activation of TLR7 at concentrations as low as 0.03 μM, leading to robust immune responses in human cells .
Case Study 2: Cytokine Induction
In a controlled experiment involving human peripheral blood mononuclear cells (PBMCs), treatment with this compound resulted in increased levels of TNF-α and IL-12 after 24 hours. The observed effects were dose-dependent, indicating a strong correlation between concentration and biological response .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent-Driven Target Specificity: The 8-position is critical for target engagement. Arylpiperazinylalkyl chains (e.g., AZ-853) favor 5-HT1A agonism, while aminophenyl or dihydroisoquinolin groups (e.g., CB11, Compound 5) shift activity toward PPARɣ or PDEs . The 3-position modulates selectivity: Methoxyethyl (target compound) balances hydrophilicity, whereas bulkier groups (e.g., butyl in CB11) enhance PPARɣ binding .
Impact of Methyl Groups :
- The 1,6,7-trimethyl configuration in the target compound may improve metabolic stability compared to analogs lacking these groups (e.g., AZ-853/AZ-861). Methylation at the 7-position (retained in Compound 9) is associated with sustained receptor binding .
Methoxy vs. Fluoro Substitutions :
- The 4-methoxyphenyl group at the 8-position (target compound) may enhance 5-HT1A affinity compared to 2-fluorophenyl (Compound 9), as electron-donating groups stabilize receptor-ligand interactions .
Therapeutic Potential: The target compound’s structure suggests dual 5-HT1A/PDE4B activity, combining antidepressant and anti-inflammatory effects, as seen in hybrid ligands like Compound 5 . Unlike TGF-β inhibitors (e.g., ), the absence of a chlorobenzyl group at the 3-position likely excludes TGF-β pathway modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
